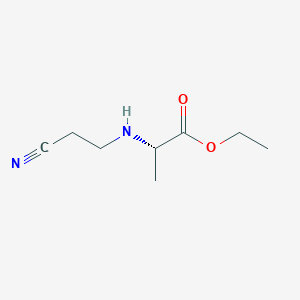
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) is a chemical compound that is commonly used in scientific research. It is a derivative of alanine, which is a non-essential amino acid that is found in many proteins. L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) is a useful tool for researchers because of its ability to mimic the behavior of alanine in biological systems.
作用機序
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is metabolized in the body by alanine transaminase. This enzyme transfers the amino group from L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) to an alpha-keto acid, forming alanine and a new alpha-keto acid. This process is important for the metabolism of amino acids in the body and for the production of energy.
生化学的および生理学的効果
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) has a number of biochemical and physiological effects. It is a non-toxic compound that is easily metabolized in the body. It has been shown to increase the levels of alanine in the blood and tissues, which can have a number of effects on metabolism and energy production. It may also have an effect on the immune system, although more research is needed in this area.
実験室実験の利点と制限
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other amino acid derivatives. However, there are some limitations to its use. It may not be suitable for all types of experiments, and researchers should be aware of its potential interactions with other compounds in their experimental systems.
将来の方向性
There are a number of future directions for research on L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)). One area of interest is its potential use as a therapeutic agent. It has been shown to have anti-inflammatory properties in some studies, and it may have other health benefits as well. Another area of interest is its use in the synthesis of new amino acid derivatives. Researchers are always looking for new ways to modify amino acids for use in a variety of applications, and L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) may be a useful starting point for this work.
Conclusion
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is a useful tool for scientific research. Its ability to mimic the behavior of alanine in biological systems makes it a valuable substrate for studying the metabolism of amino acids. It has a number of biochemical and physiological effects, and it may have potential as a therapeutic agent. While there are some limitations to its use, researchers continue to explore new directions for research on L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)).
合成法
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) can be synthesized using a variety of methods. One common method involves the reaction of alanine with ethyl cyanoacetate in the presence of a base such as sodium hydroxide. This reaction produces L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) along with sodium ethoxide as a byproduct. Other methods involve the use of different reagents or solvents, but the basic reaction mechanism is the same.
科学的研究の応用
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is used in a wide range of scientific research applications. One common use is as a substrate for alanine transaminase, an enzyme that is involved in the metabolism of amino acids. Researchers use L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) to study the kinetics and mechanism of this enzyme. It is also used as a precursor for the synthesis of other amino acid derivatives.
特性
CAS番号 |
128427-24-7 |
|---|---|
製品名 |
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) |
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
ethyl (2S)-2-(2-cyanoethylamino)propanoate |
InChI |
InChI=1S/C8H14N2O2/c1-3-12-8(11)7(2)10-6-4-5-9/h7,10H,3-4,6H2,1-2H3/t7-/m0/s1 |
InChIキー |
QJERSMYDZNFZDK-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)[C@H](C)NCCC#N |
SMILES |
CCOC(=O)C(C)NCCC#N |
正規SMILES |
CCOC(=O)C(C)NCCC#N |
同義語 |
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



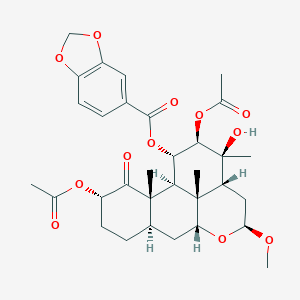
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
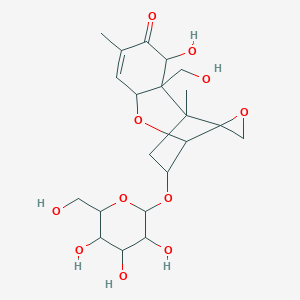
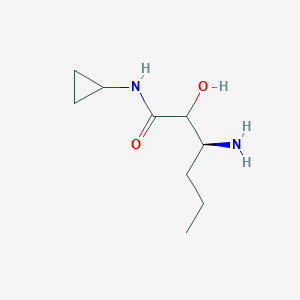
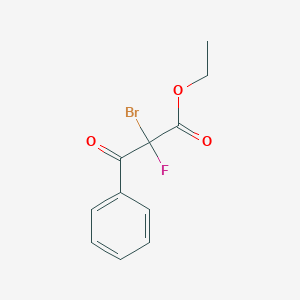


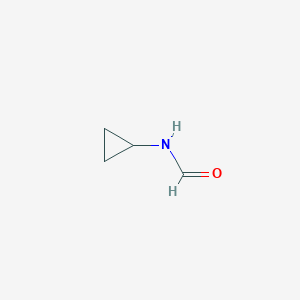
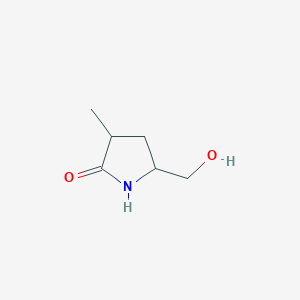
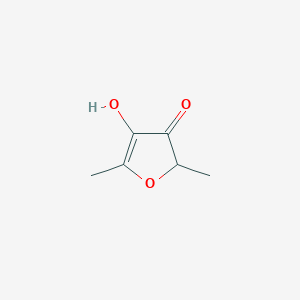
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
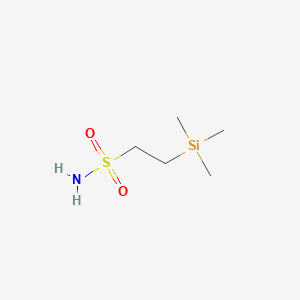
![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)